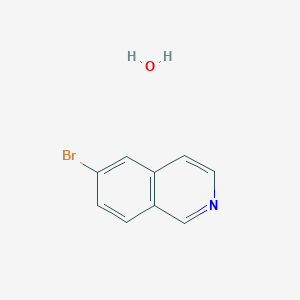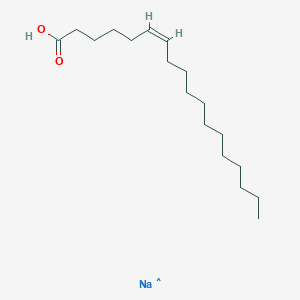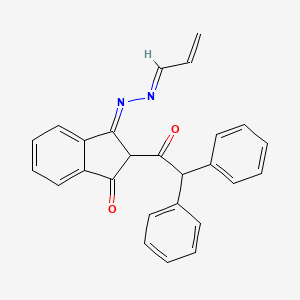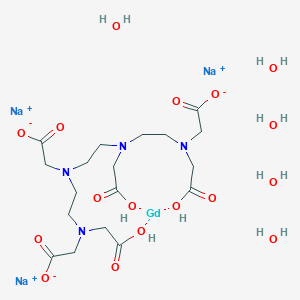
4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H18Br2N2O4 This compound is notable for its unique structure, which includes multiple functional groups such as bromophenoxy, propanoyl, carbohydrazonoyl, and bromobenzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of 4-Bromophenoxypropanoic Acid: : This step involves the reaction of 4-bromophenol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Carbohydrazonoyl Derivative Formation: : The 4-bromophenoxypropanoic acid is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative. This reaction is usually performed under reflux conditions in ethanol.
-
Coupling with 3-Bromobenzoic Acid: : The final step involves coupling the carbohydrazonoyl derivative with 3-bromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and carbohydrazonoyl moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the carbonyl groups within the propanoyl and carbohydrazonoyl moieties. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
-
Substitution: : The bromine atoms in the bromophenoxy and bromobenzoate groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: NaOMe in methanol; KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its brominated aromatic rings are particularly useful in halogen bonding studies, which are important in drug design and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The bromophenoxy and bromobenzoate groups can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbohydrazonoyl moiety can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is unique due to its specific combination of functional groups. The presence of both bromophenoxy and bromobenzoate moieties enhances its reactivity and potential for diverse chemical modifications. Additionally, the carbohydrazonoyl group provides unique hydrogen bonding capabilities, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
477728-71-5 |
|---|---|
Fórmula molecular |
C24H20Br2N2O5 |
Peso molecular |
576.2 g/mol |
Nombre IUPAC |
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H20Br2N2O5/c1-15(32-20-9-7-18(25)8-10-20)23(29)28-27-14-16-6-11-21(22(12-16)31-2)33-24(30)17-4-3-5-19(26)13-17/h3-15H,1-2H3,(H,28,29)/b27-14+ |
Clave InChI |
YDELILXVOAVLRH-MZJWZYIUSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Br |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















